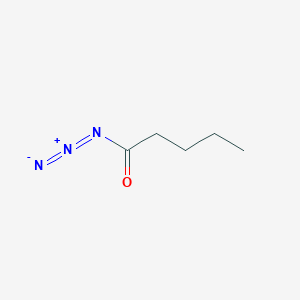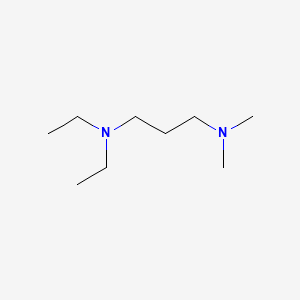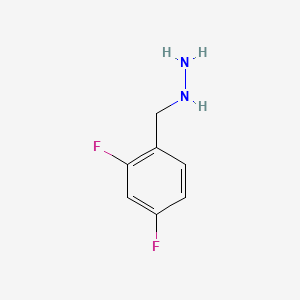
2-Propenoic acid, 3-cyano-2-hydroxy-, ethyl ester, sodium salt, (2E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a sodium salt of ethyl cyanoacrylate, which is a cyanoacrylic acid derivative. This compound is known for its strong adhesive properties and is commonly used in medical and industrial adhesives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenoic acid, 3-cyano-2-hydroxy-, ethyl ester, sodium salt, (2E)- involves the reaction of cyanoacrylic acid with ethanol in the presence of a strong base such as sodium hydroxide. The reaction proceeds through the esterification of cyanoacrylic acid to form ethyl cyanoacrylate, which is then neutralized with sodium hydroxide to produce the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions to ensure high purity and yield. The process involves the continuous addition of cyanoacrylic acid and ethanol to a reactor containing sodium hydroxide, followed by purification steps to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Propenoic acid, 3-cyano-2-hydroxy-, ethyl ester, sodium salt, (2E)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions typically involve the replacement of the cyano group with other functional groups using appropriate reagents.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted cyanoacrylates.
Applications De Recherche Scientifique
2-Propenoic acid, 3-cyano-2-hydroxy-, ethyl ester, sodium salt, (2E)- is widely used in scientific research due to its unique properties. It finds applications in:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of various chemical compounds.
Biology: Employed in molecular biology research for the preparation of DNA and RNA probes.
Medicine: Utilized in medical adhesives for wound closure and tissue bonding.
Industry: Applied in the production of industrial adhesives, coatings, and sealants.
Mécanisme D'action
The mechanism by which 2-Propenoic acid, 3-cyano-2-hydroxy-, ethyl ester, sodium salt, (2E)- exerts its effects involves its strong adhesive properties. The compound forms strong bonds with various surfaces, including skin and tissue, through a process known as polymerization. The cyano group in the compound reacts with moisture to form a polymer network, resulting in a strong adhesive bond.
Molecular Targets and Pathways Involved: The primary molecular target of this compound is the moisture present on the surface to which it is applied. The reaction with moisture initiates the polymerization process, leading to the formation of a strong adhesive bond.
Comparaison Avec Des Composés Similaires
Ethyl cyanoacrylate
Butyl cyanoacrylate
Methyl cyanoacrylate
Propriétés
Numéro CAS |
627076-29-3 |
|---|---|
Formule moléculaire |
C6H6NNaO3 |
Poids moléculaire |
163.11 g/mol |
Nom IUPAC |
sodium;1-cyano-3-ethoxy-3-oxoprop-1-en-2-olate |
InChI |
InChI=1S/C6H7NO3.Na/c1-2-10-6(9)5(8)3-4-7;/h3,8H,2H2,1H3;/q;+1/p-1 |
Clé InChI |
UJIPHZNUWCAKEM-UHFFFAOYSA-M |
SMILES |
CCOC(=O)C(=CC#N)O.[Na] |
SMILES isomérique |
CCOC(=O)/C(=C\C#N)/O.[Na] |
SMILES canonique |
CCOC(=O)C(=CC#N)[O-].[Na+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzo[b]thiophene-3-ol, 4-bromo-](/img/structure/B3192409.png)








![Silane, [(1-ethynylcyclohexyl)oxy]trimethyl-](/img/structure/B3192456.png)
